N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide is a complex organic compound that belongs to the class of spiro compounds featuring a thiadiazole and indole moiety. It is characterized by its unique molecular structure and potential biological activities. The compound's chemical formula is , with a molecular weight of approximately 438.5 g/mol .
This compound is classified as a synthetic organic molecule, specifically a thiadiazole derivative. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the indole structure further enhances its potential pharmacological applications.
The molecular structure of N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide can be represented using various structural formulas including:
CC(=O)NC1=NN(C(C)=O)C2(S1)C(=O)N(CCOc1ccccc1C)c1ccccc12
The compound features a spiro connection between the thiadiazole and indole rings, which is significant for its biological activity.
Key data points include:
N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide may undergo various chemical reactions typical for amides and heterocycles:
These reactions can be leveraged for further functionalization of the compound.
While specific physical properties such as melting point and boiling point are not readily available for this compound, general characteristics can be inferred based on its structure:
Key chemical properties include:
Relevant analyses would typically involve spectral methods (NMR, IR) to confirm structural integrity post-synthesis.
N-[4-acetyl-5'-chloro-1'-[(2-ethoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide has potential applications in various scientific fields:
The ongoing research into similar compounds indicates a promising future for this class of molecules in therapeutic applications.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2